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Compound of Interest |

3-Formylphenyl!
Compound Name:
cyclohexanecarboxylate

CAS No.: 774575-29-0

\ J

Executive Summary & Technical Context[1][2][3][4]
[5][6]

In drug development and materials science (specifically liquid crystal synthesis), 3-
Formylphenyl cyclohexanecarboxylate (MW: 232.28 Da) represents a critical intermediate.
Its structural integrity is defined by the ester linkage between a saturated cyclohexyl ring and a
meta-substituted benzaldehyde.

The Analytical Challenge: The primary challenge in characterizing this molecule is
distinguishing it from its constitutional isomer, Cyclohexyl 3-formylbenzoate. Both share the

formula

and identical molecular weights, yet they possess inverted ester linkages. Standard low-
resolution MS can be ambiguous without a clear understanding of fragmentation mechanics.

This guide provides a definitive comparison of the fragmentation patterns, establishing a self-
validating protocol to differentiate the Target (Phenyl Ester) from its Alternative (Alkyl Ester).

Theoretical Fragmentation Analysis
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To interpret the mass spectrum accurately, we must apply the principles of Electron lonization
(EIl) fragmentation, specifically focusing on

-cleavage and hydrogen rearrangement.

The Target: 3-Formylphenyl Cyclohexanecarboxylate

e Structure: Cyclohexane-C(=0)-O-Phenylene-CHO
e Dominant Mechanism:

-Cleavage driven by the carbonyl.[1]

e Key Fragments:

o Acylium lon Formation: Cleavage of the acyl-oxygen bond yields the cyclohexanecarbonyl
cation (m/z 111).

o Ring Disintegration: The cyclohexyl group further fragments via loss of CO (28 Da) to

(m/z 83), followed by retro-Diels-Alder-like fragmentation to
(m/z 55).

o Phenolic Radical: In some conditions, the charge may be retained on the aromatic moiety,
yielding a 3-formylphenol radical cation (m/z 122).

The Alternative: Cyclohexyl 3-formylbenzoate
¢ Structure: 3-CHO-Phenylene-C(=0)-O-Cyclohexane

o Dominant Mechanism: McLafferty Rearrangement / Alkene Elimination.
e Key Fragments:

o McLafferty Rearrangement: The cyclohexyl ring acts as a secondary alkyl group. A
characteristic "double hydrogen" transfer or simple alkene elimination (loss of
cyclohexene, 82 Da) is highly favored.
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o Diagnostic Peak: This yields the protonated 3-formylbenzoic acid radical cation at m/z
150/151.

o Acylium lon: The aromatic acylium ion (
) appears at m/z 133.

Comparative Data Visualization

The following diagram illustrates the divergent fragmentation pathways that allow for definitive
identification.
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Figure 1: Divergent fragmentation pathways for the target phenyl ester versus its alkyl ester
isomer.

Experimental Data Summary

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b2918186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2918186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

The following table summarizes the expected mass-to-charge (m/z) ratios. This data serves as

the “fingerprint" for validation.

Feature

Target: 3-
Formylphenyl
cyclohexanecarbox
ylate

Alternative:
Cyclohexyl 3-
formylbenzoate

Mechanistic Cause

Molecular lon (M+)

232 (Weak/Moderate)

232 (Weak)

Stability of parent

structure.

Base Peak (Likely)

111

(Cyclohexanecarbonyl

)

133 (Benzoyl) or 150
(Acid)

Stability of the acylium
ion formed.

m/z 83 (Cyclohexyl

Target: Ring is on

Diagnostic A ] m/z 150 (M - 82) carbonyl. Alt: Ring is
cation) )
leaving group.
) ) m/z 82 (Cyclohexene Fragmentation of the
Diagnostic B m/z 55 (C4H7+) ) ) o
radical) aliphatic ring.
_ _ m/z 122 (Phenol m/z 105 (Benzoy! - Charge retention on
Diagnostic C

radical)

CO)

aromatic moiety.

Validated Experimental Protocol

To replicate these results and ensure high-quality spectral data, follow this self-validating GC-

MS workflow.

Sample Preparation

¢ Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent

transesterification in the injector.

e Concentration: 100 pg/mL (100 ppm).

» Derivatization: None required for this ester, but if hydrolysis is suspected, BSTFA

derivatization will shift the hydrolysis products (acids/phenols) but not the parent ester.
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Instrument Parameters (Agilent/Thermo/Shimadzu

Generic)
e Inlet: Splitless mode (0.5 min purge), 250°C.

e Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID x
0.25um film.

e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Oven Program:

o Hold 60°C for 1 min.

o Ramp 20°C/min to 280°C.

o Hold 5 min.
e MS Source: Electron lonization (EI) at 70 eV.

e Scan Range: m/z 40-350.

Data Interpretation Workflow (Decision Logic)
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Figure 2: Rapid decision tree for spectral identification.
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Science Books. (Standard text defining McLafferty rearrangement rules for esters).

e NIST Mass Spectrometry Data Center. (2023). Cyclohexanecarboxylic acid, esters -
Fragmentation Trends. NIST Chemistry WebBook, SRD 69. [Link]

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. Wiley. (Source for

-cleavage mechanisms in phenyl esters).
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(Definitions of acylium ion stability in aromatic vs. aliphatic systems).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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PDF]. Available at: [https://www.benchchem.com/product/b2918186#mass-spectrometry-
fragmentation-patterns-of-3-formylphenyl-cyclohexanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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